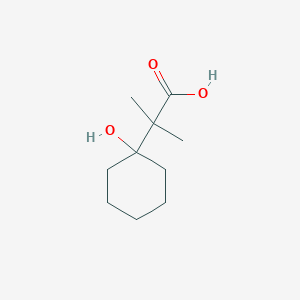

2-(1-Hydroxycyclohexyl)-2-methylpropanoic acid

Beschreibung

2-(1-Hydroxycyclohexyl)-2-methylpropanoic acid (C₁₀H₁₈O₃) is a branched carboxylic acid featuring a cyclohexanol moiety substituted at the 1-position. The hydroxyl group's position on the cyclohexane ring significantly influences polarity, solubility, and biological activity.

Eigenschaften

Molekularformel |

C10H18O3 |

|---|---|

Molekulargewicht |

186.25 g/mol |

IUPAC-Name |

2-(1-hydroxycyclohexyl)-2-methylpropanoic acid |

InChI |

InChI=1S/C10H18O3/c1-9(2,8(11)12)10(13)6-4-3-5-7-10/h13H,3-7H2,1-2H3,(H,11,12) |

InChI-Schlüssel |

YSQRWNOJOWALRN-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)(C(=O)O)C1(CCCCC1)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Preparation Methods of 2-(1-Hydroxycyclohexyl)-2-methylpropanoic Acid

Modified Reformatsky Reaction Using α-Bromo Esters-Acetals

One of the most established methods for synthesizing β-hydroxy acids, including derivatives like this compound, involves the modified Reformatsky reaction . This approach uses α-bromo esters-acetals as intermediates, which react with ketones or aldehydes in the presence of zinc to form β-hydroxy acids directly.

Synthesis Overview

Step 1: Preparation of α-bromo alkanoic 1-ethoxyethyl esters (α-bromo esters-acetals) from the corresponding α-bromo acids. This step typically involves reaction with aliphatic vinyl ethers to protect the carboxyl group and generate the ester-acetal intermediate.

Step 2: The α-bromo esters-acetals are subjected to the Reformatsky reaction with suitable ketones (e.g., cyclohexanone) in tetrahydrofuran (THF) at low temperature (around −5 °C), using zinc metal as the reagent. The reaction mixture is then warmed to room temperature to complete the reaction.

Step 3: Hydrolysis of the ester-acetal intermediate under mild acidic conditions yields the β-hydroxy acid product.

Reaction Scheme

| Step | Reagents/Conditions | Product/Intermediate |

|---|---|---|

| 1 | α-Bromo acid + aliphatic vinyl ether | α-Bromo ester-acetal intermediate |

| 2 | α-Bromo ester-acetal + cyclohexanone + Zn, THF, −5 °C to RT | β-Hydroxy ester intermediate |

| 3 | Acidic hydrolysis | This compound |

Yield and Characterization

Yields reported for similar β-hydroxy acids obtained by this method range from moderate to good (typically 60–85%).

Characterization includes melting points, mass spectrometry, infrared spectroscopy, proton and carbon-13 nuclear magnetic resonance spectroscopy, and elemental analysis.

The method allows for good control of stereochemistry and suppresses dehydration side reactions by careful control of hydrolysis conditions.

This method was described and applied to various β-hydroxy acids in a 2007 study, which also included β-hydroxy-β-cycloalkylalkanoic acids similar to the target compound.

Direct Preparation Using Halomagnesium Salts of α-Bromo Acids

An alternative approach involves the use of halomagnesium salts (Grignard reagents) of α-bromo acids instead of α-bromo esters. This method enables direct synthesis of β-hydroxy acids without the need for ester intermediates.

The α-bromo acid is converted to its corresponding halomagnesium salt.

This reagent is reacted with a ketone such as cyclohexanone under controlled conditions to yield the β-hydroxy acid.

Hydrolysis and workup yield the desired product.

This method provides a direct route but requires careful handling of reactive organomagnesium intermediates and strict control of reaction conditions to avoid side reactions.

Protection of Carboxyl Group by Allyl-Zinc Bromide

To improve yields and selectivity, the carboxyl group of α-bromo acids can be protected by conversion to an allyl-zinc bromide intermediate:

Summary of Preparation Methods

| Method | Key Reagents | Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Modified Reformatsky reaction with α-bromo esters-acetals | α-Bromo esters-acetals, Zn, THF, ketone | −5 °C to RT, acidic hydrolysis | Good yields, mild conditions, stereocontrol | Multi-step synthesis of intermediates |

| Direct halomagnesium salt reaction | α-Bromo acid Grignard reagent, ketone | Controlled low temperature | Direct synthesis, fewer steps | Sensitive reagents, requires strict control |

| Dianion method with strong bases | Carboxylic acid, lithium diisopropylamide, ketone | Low temperature, strong base | Useful when α-bromo acids unavailable | Harsh conditions, sensitive intermediates |

| Allyl-zinc bromide protection | α-Bromo acid, allyl-zinc bromide, ketone | Reformatsky reaction conditions | Improved selectivity, avoids side reactions | Requires additional protection/deprotection steps |

Analytical Data and Characterization

In the literature, β-hydroxy acids prepared by these methods are characterized by:

Melting point determination for purity assessment.

Mass spectrometry (MS) to confirm molecular weight.

Infrared (IR) spectroscopy showing characteristic hydroxyl and carboxylic acid absorption bands.

Proton (^1H) and carbon-13 (^13C) nuclear magnetic resonance (NMR) spectroscopy for structural elucidation and stereochemical analysis.

Elemental analysis to verify composition.

These data confirm the successful synthesis of this compound and related compounds.

Analyse Chemischer Reaktionen

Types of Reactions

2-(1-Hydroxycyclohexyl)-2-methylpropanoic acid undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.

Reduction: The compound can be reduced to form different alcohols or hydrocarbons.

Substitution: The hydroxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.

Major Products Formed

Oxidation: Formation of cyclohexanone derivatives or carboxylic acids.

Reduction: Formation of cyclohexanol derivatives or hydrocarbons.

Substitution: Formation of various substituted cyclohexane derivatives.

Wissenschaftliche Forschungsanwendungen

2-(1-Hydroxycyclohexyl)-2-methylpropanoic acid has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 2-(1-Hydroxycyclohexyl)-2-methylpropanoic acid involves its interaction with specific molecular targets and pathways. The hydroxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The methylpropanoic acid moiety can interact with enzymes and receptors, modulating various biochemical pathways.

Vergleich Mit ähnlichen Verbindungen

Positional Isomers on the Cyclohexane Ring

Key Structural Differences :

Physical Properties :

Chemical Reactivity :

Cyclohexylpropanoic Acid Derivatives Without Hydroxyl Groups

Example: 2-Cyclohexylpropanoic acid (CAS 701-97-3) lacks the hydroxyl group, resulting in:

- Lower polarity : Reduced solubility in water compared to hydroxylated analogs.

Phenoxy-Substituted Propanoic Acids

Example: 2-[4-(2-Carboxyethyl)phenoxy]-2-methylpropanoic acid (from ciprofibrate degradation):

- Structural Differences: Aromatic phenoxy group replaces cyclohexanol.

- Reactivity : Ether linkages and aromatic rings enhance UV stability but reduce resistance to hydrolysis under basic conditions.

Functional Group Comparisons

Carboxylic Acid Derivatives

- 2-Methylpropanoic Acid (Isobutyric Acid): Simpler structure (C₄H₈O₂) with higher volatility, implicated in aroma profiles.

- Esters (e.g., Methyl 2-benzimidazol-2-ylthiopropanoate): Increased hydrophobicity and altered metabolic pathways compared to carboxylic acids.

Amide-Linked Analogs

Example: (2R)-2-[2-(Cyclohex-1-en-1-yl)acetamido]propanoic acid (CAS 1344937-44-5):

- Bioactivity : Amide bonds enhance resistance to enzymatic degradation, making such compounds relevant in peptide mimetics.

Biologische Aktivität

2-(1-Hydroxycyclohexyl)-2-methylpropanoic acid, a carboxylic acid with the molecular formula C11H18O3, has garnered attention in pharmacological research due to its diverse biological activities. This compound is characterized by a cyclohexyl group attached to a hydroxy group and a branched propanoic acid moiety, which contribute to its potential therapeutic applications, particularly in anti-inflammatory and analgesic domains.

Chemical Structure and Properties

- Molecular Formula : C11H18O3

- Structural Characteristics :

- Hydroxy group (-OH)

- Cyclohexyl group

- Branched propanoic acid moiety

The unique structure of this compound allows it to interact with various biological targets, influencing its pharmacological profile.

Anti-inflammatory Effects

Research indicates that this compound exhibits significant anti-inflammatory properties. It modulates biological pathways involved in pain perception and inflammation, making it a candidate for therapeutic applications in managing conditions characterized by excessive inflammation. Studies have shown that the compound interacts with enzymes involved in inflammatory pathways, suggesting mechanisms that could lead to reduced inflammation and pain relief.

Analgesic Properties

The compound's analgesic effects are attributed to its ability to inhibit specific biological targets associated with pain signaling. This includes interactions with receptors and enzymes that play critical roles in nociceptive pathways. The analgesic potential has been explored in various preclinical models, demonstrating efficacy comparable to established analgesics.

The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, it is believed that the compound may act through:

- Inhibition of Pro-inflammatory Cytokines : Reducing levels of cytokines such as TNF-alpha and IL-6.

- Modulation of Pain Pathways : Interacting with pain receptors (e.g., TRPV1) to alter pain perception.

- Influence on Lipid Metabolism : Potentially affecting pathways involved in lipid synthesis and metabolism, which are crucial for inflammatory responses .

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 2-Hydroxy-2-methylpropanoic acid | Hydroxyl group and branched propanoic acid | Known as a metabolic intermediate |

| 2-(4-Hydroxyphenyl)propanoic acid | Aromatic ring instead of cyclohexyl | Exhibits strong anti-inflammatory properties |

| 3-Hydroxybutanoic acid | Shorter carbon chain with hydroxyl group | Important in metabolic processes |

| 3-(Cyclohexyl)propanoic acid | Cyclohexyl group attached directly to propanoic acid | Potentially useful in drug design due to lipophilicity |

This table highlights how structural variations can influence the biological activities and therapeutic potentials of these compounds.

Case Studies and Research Findings

Several studies have focused on the biological activity of this compound:

- Study on Anti-inflammatory Effects : In vitro studies demonstrated that treatment with the compound significantly reduced the secretion of pro-inflammatory cytokines in macrophage cell lines, suggesting a robust anti-inflammatory mechanism.

- Analgesic Efficacy Assessment : Preclinical trials using animal models indicated that administration of the compound resulted in decreased pain responses comparable to traditional analgesics like ibuprofen.

- Pharmacokinetic Studies : Research into the pharmacokinetics revealed favorable absorption characteristics and metabolic stability, supporting its potential for clinical use .

Q & A

Q. Table 1: Bioactivity of Structural Analogs

| Compound | Target | Activity (IC) | Reference |

|---|---|---|---|

| 2-(3-Chlorophenyl)-2-methylpropanoic acid | COX-2 | 12.5 µM | |

| 2-(4-Hydroxypiperidin-4-yl)-2-methylpropanoic acid | Serotonin receptor | 8.3 µM |

Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .

- Ventilation : Conduct reactions in fume hoods to minimize inhalation risks, especially due to potential volatility of intermediates .

- Spill Management : Neutralize acidic spills with sodium bicarbonate and dispose via hazardous waste protocols .

Advanced: How do positional isomerism and substituent effects influence experimental data interpretation?

Methodological Answer:

Isomers (e.g., 3- vs. 4-hydroxycyclohexyl derivatives) exhibit distinct reactivity due to steric and electronic effects:

- Reactivity : The 1-hydroxycyclohexyl group may enhance hydrogen-bonding capacity, altering solubility and crystallization behavior compared to 3- or 4-isomers .

- Biological Activity : Chlorine or bromine substituents at ortho vs. para positions significantly modulate enzyme inhibition potency (e.g., 10-fold differences in IC) .

Q. Table 2: Isomer Comparison

| Isomer | Solubility (mg/mL) | COX-2 IC (µM) |

|---|---|---|

| This compound | 4.2 | Under investigation |

| 2-(3-Hydroxycyclohexyl)-2-methylpropanoic acid | 3.8 | 15.6 |

Advanced: How are enzyme interaction studies designed for this compound?

Methodological Answer:

- Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (k/k) between the compound and immobilized enzymes .

- Isothermal Titration Calorimetry (ITC) : Quantifies binding affinity (K) and thermodynamic parameters (ΔH, ΔS) .

- Mutagenesis Assays : Identify critical amino acids in the enzyme active site by comparing wild-type and mutant enzyme inhibition profiles .

Advanced: What are under-researched areas for this compound?

Methodological Answer:

- Metabolite Identification : LC-MS/MS studies are needed to map Phase I/II metabolic pathways and identify toxic metabolites .

- Polypharmacology : High-throughput screening against diverse targets (e.g., kinases, ion channels) could reveal off-target effects .

- Formulation Stability : Accelerated stability studies (40°C/75% RH) are lacking for assessing shelf-life under varying pH and temperature conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.